Comparative Structural Analysis: The Acetyl Group Distinguishes Kissoone C from Kissoone B
Kissoone C is the acetylated derivative of kissoone B [1]. This structural modification distinguishes it from its parent compound and from the inactive analog, kissoone A. The addition of an acetyl group introduces a functional moiety that can influence physicochemical properties such as lipophilicity and metabolic stability, which are critical determinants of a compound's behavior in biological systems [1].
| Evidence Dimension | Molecular Structure |
|---|---|
| Target Compound Data | C17H24O3, molecular weight 276.37, contains an acetyl group [1]. |
| Comparator Or Baseline | Kissoone B: C15H22O2, molecular weight 234.33. Kissoone A: C15H22O, molecular weight 218.33 [1]. |
| Quantified Difference | Acetylation of kissoone B yields kissoone C, increasing molecular weight by 42.04 g/mol and adding an acetyl functional group [1]. |
| Conditions | Structural elucidation via 1D and 2D NMR spectroscopy and mass spectrometry [1]. |
Why This Matters
This specific molecular identity is essential for replicating experimental results; substituting with a non-acetylated analog (e.g., kissoone B) or an inactive structural relative (kissoone A) introduces a different chemical entity with potentially altered or absent biological activity.
- [1] Guo Y, Xu J, Li Y, Yamakuni T, Ohizumi Y. Three-membered ring sesquiterpenoids with NGF-potentiating activity from the roots of Valeriana fauriei. Planta Med. 2006 Mar;72(4):373-5. doi: 10.1055/s-2005-916210. PMID: 16557481. View Source
